

Solubility of Triethanolamine in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Trimethanolamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethanolamine (TEA) in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and formulation, where understanding the solubility characteristics of excipients like TEA is crucial. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Triethanolamine, a viscous organic compound with the formula $\text{N}(\text{CH}_2\text{CH}_2\text{OH})_3$, exhibits a wide range of solubilities in various organic solvents, largely dictated by the polarity of the solvent and its capacity for hydrogen bonding. The following table summarizes the available quantitative and qualitative solubility data for triethanolamine in different organic solvents.

Solvent Class	Solvent Name	Chemical Formula	Solubility	Temperature (°C)
Alcohols	Methanol	CH ₃ OH	Miscible[1][2]	25
Ethanol	C ₂ H ₅ OH	Miscible[1]	25	
Glycols	(CH ₂ OH) ₂	Miscible[3]	20	
Ketones	Acetone	CH ₃ COCH ₃	Miscible[1][2]	25
Ethers	Diethyl Ether	(C ₂ H ₅) ₂ O	1.6% (w/w)[2]	25
Slightly Soluble[1]				
Very Slightly Soluble[4]				
Aromatic Hydrocarbons	Benzene	C ₆ H ₆	4.2% (w/w)[2]	25
Slightly Soluble[1]				
Halogenated Hydrocarbons	Carbon Tetrachloride	CCl ₄	0.4% (w/w)[2]	25
Slightly Soluble[1]				
Chloroform	CHCl ₃	Soluble[2]	25	
Aliphatic Hydrocarbons	n-Heptane	C ₇ H ₁₆	<0.1% (w/w)[2]	25
Alcohols	n-Octanol	C ₈ H ₁₇ OH	Very Slightly Soluble[4]	

Experimental Protocol: Determination of Triethanolamine Solubility

The following section details a standardized experimental protocol for determining the equilibrium solubility of triethanolamine in an organic solvent, primarily based on the widely accepted "shake-flask" method.

Principle

The shake-flask method involves creating a saturated solution of the solute (triethanolamine) in the solvent of interest by allowing the two to equilibrate over a sufficient period. The concentration of the solute in the resulting saturated solution is then determined analytically, which represents its solubility at that specific temperature.

Materials and Equipment

- Triethanolamine (high purity grade)
- Organic solvent of interest (analytical grade)
- Glass vials or flasks with airtight seals
- Constant temperature shaker or water bath
- Centrifuge
- Syringes and filters (e.g., 0.45 μm PTFE)
- Analytical balance
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
- Volumetric flasks and pipettes

Procedure

- Preparation of the Mixture:
 - Accurately weigh a specific volume of the organic solvent into a glass vial.

- Add an excess amount of triethanolamine to the solvent. The excess is crucial to ensure that a saturated solution is formed and that equilibrium can be established with an undissolved phase.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
 - Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved triethanolamine.
 - For finer separation, centrifuge the vials at a controlled temperature.
- Sampling and Sample Preparation:
 - Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
 - Immediately filter the aliquot through a solvent-compatible filter (e.g., PTFE) to remove any remaining undissolved micro-droplets of triethanolamine.
 - Accurately dilute the filtered sample with the pure organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
- Analysis:
 - Determine the concentration of triethanolamine in the diluted sample using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC).^{[5][6]}

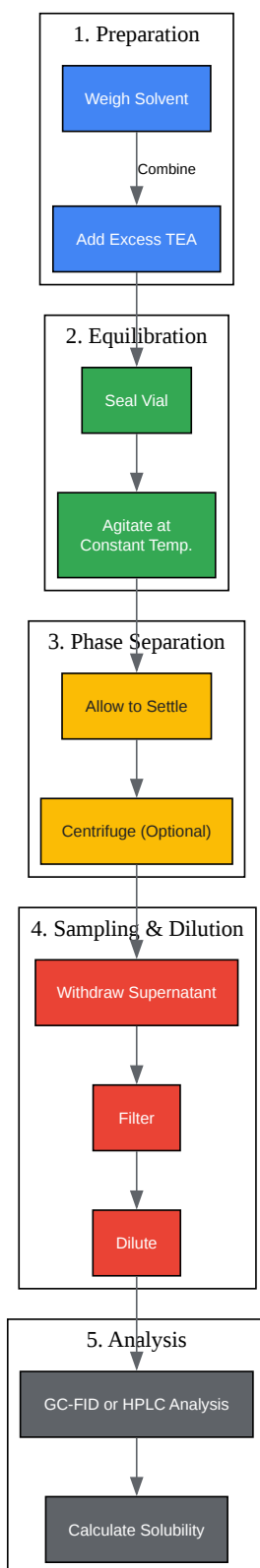
- GC-FID Method Outline:
 - Column: A suitable capillary column for amine analysis.
 - Injector and Detector Temperature: Optimized for the solvent and triethanolamine.
 - Carrier Gas: Typically helium or nitrogen.
 - Quantification: Based on a calibration curve prepared from standard solutions of triethanolamine in the same organic solvent.[7]
- HPLC Method Outline:
 - Column: A suitable reverse-phase or normal-phase column.
 - Mobile Phase: A mixture of appropriate solvents (e.g., acetonitrile, water, buffers).
 - Detector: UV detector (if a suitable chromophore is present or derivatization is performed) or an Evaporative Light Scattering Detector (ELSD).[6]
 - Quantification: Based on a calibration curve of known triethanolamine concentrations.

Data Calculation

The solubility of triethanolamine is calculated from the determined concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in grams per 100 grams of solvent (w/w %) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of triethanolamine.



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Caption: Experimental workflow for solubility determination of triethanolamine.

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